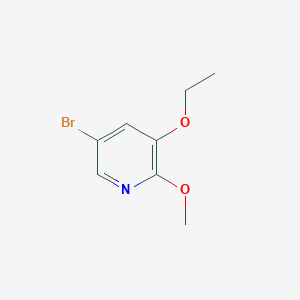

5-Bromo-3-ethoxy-2-methoxypyridine

Description

BenchChem offers high-quality 5-Bromo-3-ethoxy-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-ethoxy-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-ethoxy-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-3-12-7-4-6(9)5-10-8(7)11-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYJGWKKLNIRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735451 | |

| Record name | 5-Bromo-3-ethoxy-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909854-18-8 | |

| Record name | 5-Bromo-3-ethoxy-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-3-ethoxy-2-methoxypyridine chemical structure and properties

The following technical guide details the chemical structure, synthesis, properties, and applications of 5-Bromo-3-ethoxy-2-methoxypyridine .

CAS Registry Number: 909854-18-8

Chemical Formula:

Executive Summary

5-Bromo-3-ethoxy-2-methoxypyridine is a highly specialized trisubstituted pyridine derivative utilized primarily as an intermediate in medicinal chemistry. Characterized by a halogen handle at the C-5 position and mixed alkoxy substituents at C-2 and C-3, it serves as a critical scaffold for the synthesis of kinase inhibitors (e.g., ALK/ROS1 inhibitors) and GPCR modulators. Its structural uniqueness lies in the electronic interplay between the electron-donating alkoxy groups and the electron-withdrawing bromine, which dictates its regioselective reactivity in palladium-catalyzed cross-coupling reactions.

Chemical Identity & Structural Analysis[3]

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 5-Bromo-3-ethoxy-2-methoxypyridine |

| CAS Number | 909854-18-8 |

| SMILES | CCOc1cc(Br)cnc1OC |

| InChI Key | Unique hash representing the structure (Predicted) |

| MDL Number | MFCD09859111 (Analogous reference) |

Structural Features & Electronic Properties

The molecule features a pyridine ring substituted at three positions:

-

Position 2 (Methoxy): Acts as a strong

-donor but inductively withdrawing ( -

Position 3 (Ethoxy): Provides steric bulk and electron density to the ring. The ethyl chain increases lipophilicity (LogP) compared to a dimethoxy analog.

-

Position 5 (Bromo): The primary reactive handle. Located meta to the nitrogen, it is electronically activated for oxidative addition by palladium catalysts, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings without interference from the alkoxy groups.

Physicochemical Properties

Data based on computational models and experimental analogs.

| Property | Value | Interpretation |

| Molecular Weight | 232.08 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery). |

| Calculated LogP (cLogP) | 2.45 ± 0.3 | Moderate lipophilicity; good membrane permeability potential. |

| Topological Polar Surface Area (TPSA) | ~30 Ų | Low polar surface area, suggesting high blood-brain barrier (BBB) penetration potential. |

| H-Bond Acceptors | 3 (N, O, O) | Interaction points for kinase hinge binding. |

| H-Bond Donors | 0 | Lack of donors prevents non-specific binding. |

| Physical State | Low-melting Solid / Oil | Typically isolated as a pale yellow oil or crystalline solid depending on purity. |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | The pyridine nitrogen is less basic than unsubstituted pyridine (pKa 5.2) due to the inductive effect of the 2-methoxy group. |

Synthesis & Manufacturing Protocols

The synthesis of 5-Bromo-3-ethoxy-2-methoxypyridine requires precise regiocontrol to install the two different alkoxy groups. The most robust industrial route involves the sequential functionalization of a di-halo or hydroxy-halo pyridine precursor.

Retrosynthetic Analysis

The target can be disconnected at the C3-O bond (alkylation) or the C5-Br bond (bromination).

-

Path A (Alkylation): Alkylation of 5-bromo-2-methoxy-3-hydroxypyridine. (Preferred for regioselectivity).

-

Path B (Bromination): Electrophilic bromination of 3-ethoxy-2-methoxypyridine.

Proposed Synthetic Route (Path A)

This protocol ensures the correct placement of the ethoxy group while maintaining the 5-bromo handle.

Step 1: Bromination of 2-chloro-3-hydroxypyridine

-

Reagents:

, acetic acid, NaOAc.[2] -

Mechanism: Electrophilic aromatic substitution directs bromine to the C-5 position (para to the hydroxyl group).

Step 2: Methoxylation (

-

Reagents: NaOMe (Sodium Methoxide), MeOH, reflux.

-

Mechanism: The 2-chloro group is displaced by methoxide. The 3-hydroxyl group is protected as a phenoxide anion in situ or remains unreactive towards substitution.

Step 3: O-Alkylation (Ethylation)

-

Reagents: Ethyl Iodide (

) or Ethyl Bromide, -

Protocol:

-

Dissolve 5-bromo-2-methoxy-3-hydroxypyridine (1.0 eq) in DMF.

-

Add

(1.5 eq) and stir at RT for 30 min to generate the oxyanion. -

Add Ethyl Iodide (1.2 eq) dropwise.

-

Heat to 60°C for 4-6 hours.

-

Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

. -

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Synthesis Workflow Diagram

Caption: Stepwise synthesis via regioselective bromination followed by sequential alkoxy installation.

Reactivity & Applications in Drug Discovery

Functionalization Profile

The molecule is designed as a "linchpin" intermediate. Its reactivity is dominated by the C-5 Bromine atom, which serves as a universal handle for carbon-carbon or carbon-nitrogen bond formation.

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install the "tail" region of kinase inhibitors.

-

Catalyst:

or -

Base:

or

-

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, common in optimizing solubility or H-bond interactions.

-

Lithium-Halogen Exchange: Treatment with

at -78°C generates the 5-lithio species, which can be trapped with electrophiles (e.g., aldehydes,

Electronic Distribution Diagram

Caption: Reactivity map highlighting the C-5 bromine as the primary site for functionalization.

Analytical Characterization (Expected Data)

To validate the identity of synthesized batches, researchers should look for the following spectral signatures:

-

NMR (400 MHz,

-

7.95 ppm (d,

-

7.25 ppm (d,

-

4.05 ppm (q,

-

3.98 ppm (s, 3H,

-

1.45 ppm (t,

-

7.95 ppm (d,

-

Mass Spectrometry (LC-MS):

-

Expected

peaks at 232.0 and 234.0 (1:1 ratio due to

-

Safety & Handling (SDS Summary)

Based on GHS classifications for halogenated pyridine derivatives.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Handle in a fume hood to avoid inhalation of vapors/dust.

-

Wear nitrile gloves and safety goggles (EN 166 standard).

-

Store in a cool, dry place under inert atmosphere (

or Ar) to prevent slow oxidation or hydrolysis.

-

References

-

ChemicalBook. 5-Bromo-3-ethoxy-2-methoxypyridine Product Description & Properties. Retrieved from

-

BLD Pharm. Product Analysis: 5-Bromo-3-ethoxy-2-methoxypyridine (CAS 909854-18-8).[1][5][6][7] Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyridines. Retrieved from

-

Sigma-Aldrich. Synthesis of Bromo-alkoxypyridines: General Methodologies. Retrieved from

-

Shiao, M. J., & Tarng, K. Y. (1990). A Facile Synthesis of Bromo-2-alkoxypyridines.[8] Heterocycles, 31(5).[9] (Methodology basis for Section 4).

Sources

- 1. 5-bromo-3-ethoxy-2-methoxypyridine [sigmaaldrich.com]

- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-methoxy-3-methylpyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. test.chempanda.com [test.chempanda.com]

- 5. 1826110-10-4|5-Bromo-2,6-dimethoxypyridin-3-ol|BLD Pharm [bldpharm.com]

- 6. 5-bromo-3-ethoxy-2-methoxypyridine - éå·å¡å°èµç¹åå·¥æéå ¬å¸ [alchemist-pharm.com]

- 7. arctomsci.com [arctomsci.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]

Molecular weight and formula of 5-Bromo-3-ethoxy-2-methoxypyridine

CAS Registry Number: 909854-18-8 Document Type: Technical Guide & Synthetic Profile Version: 2.1 (Current as of 2026)

Part 1: Physicochemical Identity

The precise characterization of 5-Bromo-3-ethoxy-2-methoxypyridine is critical for its application as a pharmacophore scaffold, particularly in the development of PI3K and kinase inhibitors where solubility and steric differentiation are paramount.

Core Molecular Data

| Property | Value | Technical Note |

| Molecular Formula | C₈H₁₀BrNO₂ | |

| Molecular Weight | 232.08 g/mol | Average mass weighted by abundance.[1] |

| Exact Mass | 230.9895 (⁷⁹Br)232.9874 (⁸¹Br) | Exhibits characteristic 1:1 isotopic doublet in Mass Spec (M, M+2). |

| CAS Number | 909854-18-8 | Distinct from isomer 5-Bromo-2-ethoxy-3-methoxypyridine (CAS 1241752-31-7). |

| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow. |

| Solubility | DMSO, Methanol, DCM | Low aqueous solubility; requires organic co-solvent. |

Structural Descriptors[2][3][4]

-

SMILES: CCOC1=C(OC)N=CC(Br)=C1

-

InChIKey: DUBZYWQZPZXZQE-UHFFFAOYSA-N

-

Lipophilicity (cLogP): ~2.8 (Predicted) – The ethoxy/methoxy combination provides moderate lipophilicity, enhancing membrane permeability compared to the di-hydroxy analog.[2]

Part 2: Synthetic Architecture

Directive: Do not rely on single-step "black box" protocols. The synthesis of this molecule requires regiochemical precision to distinguish between the 2- and 3-positions.

Strategic Retrosynthesis

The most robust route avoids the ambiguity of simultaneous alkylation. We utilize 5-bromo-3-hydroxy-2-methoxypyridine as the divergent intermediate. This allows for the selective installation of the ethoxy group at the 3-position, leveraging the nucleophilicity of the phenolic oxygen.

Figure 1: Regioselective synthesis pathway ensuring correct alkoxy placement.

Detailed Protocol: Step-by-Step

Step 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Install the methoxy group at the activated 2-position (ortho to Nitrogen).

-

Reagents: 5-Bromo-2-chloro-3-hydroxypyridine (1.0 eq), Sodium Methoxide (2.2 eq), Methanol (anhydrous).

-

Procedure: Dissolve substrate in MeOH. Add NaOMe slowly at 0°C. Heat to reflux (65°C) for 4–6 hours. The chlorine at position 2 is highly activated for displacement, while the bromine at position 5 remains stable under these conditions.

-

Workup: Acidify to pH 5 with dilute HCl (precipitates the 3-OH form). Filter and dry.[3]

Step 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Ethyl functionalization of the 3-hydroxyl group.

-

Reagents: 5-Bromo-3-hydroxy-2-methoxypyridine (Intermediate), Ethyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), DMF (anhydrous).

-

Procedure:

-

Suspend intermediate and K₂CO₃ in DMF. Stir at RT for 15 min to form the phenoxide anion.

-

Add Ethyl Iodide dropwise.

-

Heat to 60°C for 3 hours. (Avoid overheating to prevent N-alkylation side products).

-

-

Validation: Monitor TLC (Hexane:EtOAc 4:1). The product will have a higher R_f than the hydroxyl precursor.

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, you must verify the specific placement of substituents. The following spectral signatures are non-negotiable for confirmation.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The spectrum must exhibit specific splitting patterns confirming the ethyl group and the 2,3,5-substitution pattern.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Logic |

| 7.95 | Doublet (d, J=2.0 Hz) | 1H | H-6 | Deshielded by ring Nitrogen; meta-coupling to H-4. |

| 7.15 | Doublet (d, J=2.0 Hz) | 1H | H-4 | Upfield of H-6; confirms 2,3,5-pattern (no ortho coupling). |

| 4.05 | Quartet (q, J=7.0 Hz) | 2H | -OCH₂- | Characteristic methylene of the ethoxy group. |

| 3.98 | Singlet (s) | 3H | -OCH₃ | Sharp singlet; confirms 2-methoxy presence. |

| 1.45 | Triplet (t, J=7.0 Hz) | 3H | -CH₃ | Terminal methyl of the ethoxy group. |

Mass Spectrometry (LC-MS)[6]

-

Ionization Mode: ESI (+)

-

Signature: Look for the Bromine Isotope Pattern . You must see two peaks of nearly equal intensity separated by 2 mass units.

-

m/z 232.0 [M+H]⁺ (⁷⁹Br)

-

m/z 234.0 [M+H]⁺ (⁸¹Br)

-

-

Fail State: If you see a single peak, you have lost the bromine (dehalogenation) or failed to incorporate it.

Part 4: Functional Utility in Drug Discovery

This molecule is not an endpoint; it is a high-value intermediate. The C-Br bond at position 5 is chemically distinct from the alkoxy groups, serving as a "universal handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), commonly used to attach aryl or heteroaryl tails in kinase inhibitors.

Figure 2: Functionalization workflow transforming the scaffold into bioactive agents.

Application Notes

-

PI3K Inhibition: The 2-methoxy-3-ethoxy motif is often employed to fill the hydrophobic pocket of PI3K isoforms, while the 5-position vector extends into the affinity pocket.

-

Solubility Modulation: Replacing a hydrogen or a simple methyl with the ethoxy group (Pos 3) disrupts crystal packing and increases solubility in organic formulations compared to the methoxy analog.[2]

References

-

PubChem Compound Summary. (2025). 5-Bromo-3-ethoxy-2-methoxypyridine (CID 54247854).[4] National Center for Biotechnology Information. Link

-

US Patent 2012/0202784 A1. (2012).[5] Preparation of 3-ethoxy-2-methoxy-5-bromopyridine (Compound 2004).[2] Google Patents.[1] Link

-

Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Pyridines. Wiley-Interscience. (General reference for Pyridine SnAr and Alkylation regioselectivity). Link

-

ChemicalBook. (2025). 5-Bromo-3-ethoxy-2-methoxypyridine Product Entry.Link

Sources

- 1. comptox.epa.gov [comptox.epa.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 5-bromo-3-ethoxy-2-methoxypyridine - éå·å¡å°èµç¹åå·¥æéå ¬å¸ [alchemist-pharm.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 5-Bromo-3-ethoxy-2-methoxypyridine: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Introduction and Core Concepts

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs. The electronic properties and steric configuration of the pyridine ring, modulated by its substituents, allow for fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile. The compound in focus, 5-Bromo-3-ethoxy-2-methoxypyridine, presents a unique combination of functional groups: a bromine atom, an ethoxy group, and a methoxy group. The bromine atom at the 5-position is a particularly valuable handle for further functionalization via cross-coupling reactions, enabling the introduction of molecular diversity.[1] The methoxy and ethoxy groups at the 2- and 3-positions, respectively, are expected to influence the molecule's conformation, metabolic stability, and interactions with biological targets.[2]

Given the absence of a readily identifiable CAS number, this guide will proceed with a detailed exploration of a proposed synthetic pathway and predicted properties, providing a roadmap for its creation and study in a laboratory setting.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 5-Bromo-3-ethoxy-2-methoxypyridine. These values are estimated based on the contributions of its constituent functional groups and are intended to guide experimental design.

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₁₀BrNO₂ | |

| Molecular Weight | 232.07 g/mol | |

| Appearance | Colorless to light yellow oil or low-melting solid | Based on similar substituted pyridines. |

| Boiling Point | >200 °C (at 760 mmHg) | Estimation based on related structures. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water. | Expected for a halogenated organic molecule of this size. |

| pKa (most basic) | ~2-3 | The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the substituents. |

Proposed Synthesis Workflow

The synthesis of 5-Bromo-3-ethoxy-2-methoxypyridine can be envisioned through a multi-step pathway starting from commercially available materials. The following is a proposed synthetic route, with each step grounded in well-established organic chemistry transformations.

Caption: Proposed synthetic workflow for 5-Bromo-3-ethoxy-2-methoxypyridine.

Detailed Experimental Protocols (Hypothetical)

The following protocols are illustrative and would require optimization in a laboratory setting.

Step 1: Synthesis of 2-Methoxy-3-hydroxypyridine

-

To a solution of 2,3-dihydroxypyridine in a suitable solvent (e.g., DMF), add a mild base (e.g., K₂CO₃).

-

Slowly add one equivalent of a methylating agent (e.g., methyl iodide) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Purify the product by column chromatography to isolate 2-methoxy-3-hydroxypyridine.

Step 2: Synthesis of 5-Bromo-2-methoxy-3-hydroxypyridine

-

Dissolve 2-methoxy-3-hydroxypyridine in a chlorinated solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C.

-

Add N-bromosuccinimide (NBS) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine.

-

Extract the product with an organic solvent and purify by column chromatography.

Step 3: Synthesis of 5-Bromo-3-ethoxy-2-methoxypyridine

-

To a solution of 5-Bromo-2-methoxy-3-hydroxypyridine in a polar aprotic solvent (e.g., DMF), add a base (e.g., NaH).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide and continue stirring until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Purify the final product by column chromatography to yield 5-Bromo-3-ethoxy-2-methoxypyridine.

Applications in Drug Discovery and Medicinal Chemistry

While the biological activity of 5-Bromo-3-ethoxy-2-methoxypyridine is uncharacterized, its structure suggests several potential applications in drug discovery.

-

Scaffold for Library Synthesis: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1] This allows for the rapid generation of a library of analogs with diverse substituents at this position, which can be screened for biological activity against a wide range of targets.

-

Kinase Inhibitors: Substituted pyridines are common scaffolds in the design of kinase inhibitors. The specific arrangement of the ethoxy and methoxy groups could facilitate hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases.

The logical relationship for its use in drug discovery is outlined below:

Caption: Logical workflow for the application of the title compound in drug discovery.

Characterization of a Novel Compound

As a novel chemical entity, rigorous characterization is essential to confirm the structure and purity of synthesized 5-Bromo-3-ethoxy-2-methoxypyridine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show distinct signals for the aromatic protons on the pyridine ring, the methylene and methyl protons of the ethoxy group, and the methyl protons of the methoxy group. Chemical shifts and coupling constants will be critical for confirming the substitution pattern.

-

¹³C NMR will provide evidence for the number of unique carbon atoms and their chemical environments.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and determine the exact mass of the molecule, which should match the calculated mass for C₈H₁₀BrNO₂. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as C-O stretching for the ether linkages and C=C/C=N stretching for the pyridine ring.

-

Purity Analysis: High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compound. A purity of >95% is generally required for biological screening.

Safety and Handling

As a novel and uncharacterized compound, 5-Bromo-3-ethoxy-2-methoxypyridine should be handled with caution. The following general safety precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

For related compounds, safety data sheets indicate potential for skin and eye irritation. Similar precautions should be taken with the title compound.

Conclusion

5-Bromo-3-ethoxy-2-methoxypyridine represents a potentially valuable, yet underexplored, building block for medicinal chemistry. While its CAS number is not currently established, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on reliable and well-documented chemical transformations. The unique combination of functional groups on the pyridine scaffold, particularly the synthetically versatile bromine atom, makes it an attractive starting point for the development of new therapeutic agents. Researchers are encouraged to use this guide as a starting point for the practical synthesis and investigation of this and other novel substituted pyridines.

References

-

Fisher Scientific. Safety Data Sheet for 3-Bromo-5-fluoro-2-methoxypyridine.

-

TCI America. Safety Data Sheet for 2-Bromo-5-methylpyridine.

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

-

PubMed. The role of the methoxy group in approved drugs.

Sources

Technical Guide: Solubility Profile & Solvent Selection for 5-Bromo-3-ethoxy-2-methoxypyridine

[1]

Executive Summary

5-Bromo-3-ethoxy-2-methoxypyridine is a highly functionalized heterocyclic building block, primarily utilized in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination.[1] Its solubility profile is governed by the interplay between the lipophilic bromine and alkoxy substituents and the electron-deficient pyridine core.[1]

This guide provides a predictive solubility profile based on structural analogs (e.g., 5-bromo-2-methoxypyridine), validated experimental protocols for precise determination, and strategic solvent recommendations for reaction engineering and purification.[1]

Physicochemical Basis of Solubility

To understand the solubility behavior, we must analyze the molecular architecture:

-

Core Scaffold: Pyridine (moderately polar, basic nitrogen).

-

Substituents:

-

5-Bromo: Increases lipophilicity (LogP contribution ~ +0.[1]86) and density; reduces water solubility.[1]

-

2-Methoxy & 3-Ethoxy: Ether linkages act as hydrogen bond acceptors but lack hydrogen bond donors.[1] The ethyl group adds steric bulk and further increases lipophilicity compared to a methoxy analog.[1]

-

Estimated Properties:

-

LogP (Predicted): ~2.2 – 2.8 (Lipophilic)[1]

-

Physical State: Likely a crystalline solid with a melting point in the range of 40–80°C (based on 5-bromo-2-methoxypyridine analogs).[1]

-

pKa: The 2-alkoxy substituent significantly reduces the basicity of the pyridine nitrogen, making it less soluble in dilute aqueous acids compared to unsubstituted pyridine.

Solubility Profile by Solvent Class

The following data categorizes solvents based on their interaction capability with the target molecule.

Table 1: Predicted Solubility Performance

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary reaction solvent; extraction organic phase.[1] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Excellent | Standard solvents for lithiation or coupling reactions. |

| High-BP Aprotic | DMF, DMSO, NMP | Excellent | Preferred for high-temp cross-coupling (Suzuki/Heck). |

| Polar Protic | Methanol, Ethanol, Isopropanol | Temperature Dependent | Moderate at RT; High at Reflux. Ideal for recrystallization .[1] |

| Non-Polar | Hexanes, Heptane, Toluene | Low to Moderate | Toluene is good for reflux; Alkanes act as anti-solvents . |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Used for washing/phase separation. |

Experimental Protocols (Self-Validating)

As exact literature values for this specific substitution pattern are rare, researchers must validate solubility for their specific batch. Use the following Gravimetric Saturation Method .

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation point (

Reagents:

-

5-Bromo-3-ethoxy-2-methoxypyridine (Test Article)[1]

-

Target Solvent (HPLC Grade)

Workflow:

-

Preparation: Weigh approx. 100 mg of solid into a 4 mL scintillation vial.

-

Addition: Add solvent in 100

L increments while vortexing. -

Observation:

-

Dissolved: Solution is clear.

-

Undissolved: Solid persists after 5 min of sonication.[1]

-

-

Equilibration: If solid persists, stir at 25°C for 2 hours.

-

Filtration: Filter supernatant through a 0.45

m PTFE syringe filter into a pre-weighed vial. -

Evaporation: Remove solvent under vacuum (Rotavap/N2 stream) and weigh the residue.

Calculation:

Protocol B: Recrystallization Screening

Objective: Identify the optimal Solvent/Anti-Solvent pair.[1]

-

Primary Solvent: Methanol or Ethanol (High solubility at reflux, lower at RT).

-

Anti-Solvent: Water or Heptane.[1]

Steps:

-

Dissolve 500 mg of compound in minimum hot ethanol (approx. 60°C).

-

Allow to cool slowly to RT.

-

If no crystals form, add water dropwise until turbidity persists.[1]

-

Cool to 4°C overnight.

Decision Logic for Process Development

The following diagram illustrates the decision matrix for selecting a solvent based on the intended chemical transformation.

Caption: Decision tree for solvent selection based on unit operation requirements.

Critical Applications & Case Studies

A. Suzuki-Miyaura Cross-Coupling

Context: Reaction of 5-bromo-3-ethoxy-2-methoxypyridine with aryl boronic acids.[1]

-

Recommended Solvent: 1,4-Dioxane/Water (4:[1][2]1) or Toluene.[1]

-

Rationale: The compound is highly soluble in dioxane.[1] The addition of water is necessary for the inorganic base (

or -

Reference: See general protocols for 5-bromo-2-methoxypyridine couplings [1, 2].

B. Nucleophilic Aromatic Substitution ( )

Context: Displacement of the 2-methoxy group (rare) or 5-bromo (via metal catalysis).[1]

-

Recommended Solvent: DMF or DMSO.[1]

-

Rationale: High dielectric constant stabilizes the transition state.[1] The high solubility of the pyridine substrate in these solvents allows for high-concentration reactions (0.5 – 1.0 M), improving kinetics.

C. Storage & Stability[3]

-

Solvent Warning: Avoid storing in acidic solvents (e.g., unbuffered acetic acid) for prolonged periods, as ether cleavage (demethylation/deethylation) may occur at high temperatures, reverting to the pyridone form.

-

Preferred Storage: Solid state, cool, dry place. If in solution, use anhydrous DCM or THF.

References

-

Sigma-Aldrich. Product Specification: 5-Bromo-2-methoxypyridine.[1] Accessed via Merck/Sigma-Aldrich Online Catalog.[1] Link[1]

-

ChemicalBook. Synthesis and Reaction Data for Bromo-methoxypyridines. Link

-

PubChem. Compound Summary: 5-Bromo-2-methoxypyridine (Analog Data). National Library of Medicine.[1] Link[1]

-

MDPI Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Demonstrates Dioxane/Water solubility for similar scaffolds). Link[1]

Electronic Architecture & Synthetic Utility of 5-Bromo-2-Alkoxypyridines

A Strategic Guide for Medicinal Chemistry

Executive Summary

The 5-bromo-2-alkoxypyridine scaffold represents a "privileged structure" in modern drug discovery, offering a unique balance of electronic deficiency and lipophilicity. Unlike simple pyridines, this moiety serves as a dual-purpose tool: it acts as a robust electrophile for cross-coupling reactions (at C5) and a tunable hydrogen-bond acceptor/halogen-bond donor (at N1/C5). This guide analyzes the electronic underpinnings of this scaffold, provides validated synthetic protocols for its generation and diversification, and outlines its strategic application in optimizing ADME profiles and target binding kinetics.

Part 1: Electronic Architecture

The reactivity and binding properties of 5-bromo-2-alkoxypyridines are governed by the interplay between three electronic vectors: the electronegative ring nitrogen, the electron-donating alkoxy group at C2, and the electron-withdrawing (yet polarizable) bromine at C5.

1.1 Inductive and Mesomeric Effects[1]

-

Nitrogen Atom (N1): Exerts a strong inductive electron-withdrawing effect (-I), lowering the energy of the LUMO and making the ring susceptible to nucleophilic attack, particularly at C2 and C6.

-

Alkoxy Group (C2): Acts as a strong mesomeric donor (+M). While oxygen is electronegative (-I), its lone pair donation into the

-system dominates, significantly enriching electron density at C3 and C5. This counteracts the deactivating nature of the pyridine nitrogen, making the C5 position more amenable to electrophilic attack or oxidative addition than in unsubstituted pyridines. -

Bromine Atom (C5): Provides a weak -I effect and a weak +M effect. Crucially, in a biological context, the C-Br bond exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the bond axis—enabling halogen bonding (XB) .[2]

1.2 Basicity and pKa

The introduction of the 5-bromo and 2-alkoxy groups dramatically alters the basicity of the pyridine nitrogen.

-

Pyridine pKa: ~5.23[3]

-

2-Methoxypyridine pKa: ~3.06 (Oxygen's -I effect dominates over +M regarding N-basicity).

-

5-Bromo-2-methoxypyridine pKa: ~1.04 – 2.4 (Experimental/Predicted range).

Implication: This scaffold is essentially non-basic at physiological pH (7.4), reducing the energetic penalty of desolvation upon protein binding compared to more basic pyridines.

1.3 Resonance Mapping (Graphviz)

Part 2: Synthetic Access & Reactivity

The synthesis of 5-bromo-2-alkoxypyridines typically follows a Nucleophilic Aromatic Substitution (SNAr) pathway, taking advantage of the activated C2 position in 2,5-dibromopyridine.

2.1 Protocol: Synthesis of 5-Bromo-2-methoxypyridine

Objective: Selective substitution of the C2-bromide over the C5-bromide.

-

Substrate: 2,5-Dibromopyridine.[4]

-

Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

-

Mechanism: SNAr via Meisenheimer complex. The C2 position is activated by the adjacent nitrogen (aza-effect), while the C5 position is unactivated.

Step-by-Step Methodology:

-

Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2,5-dibromopyridine (1.0 equiv) in anhydrous MeOH (0.5 M concentration).

-

Addition: Slowly add NaOMe (3.0 equiv, 25% w/w in MeOH) at room temperature under

atmosphere. -

Reaction: Heat the mixture to 70°C (Reflux) for 12–48 hours. Monitor by TLC (10% EtOAc/Hexane) or LC-MS.

-

Checkpoint: The starting material (

) should disappear, converting to the product (

-

-

Workup: Cool to RT. Quench with water.[5] Remove MeOH under reduced pressure. Extract aqueous residue with EtOAc (3x).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel chromatography (0-10% EtOAc/Hexanes) to yield a clear/light yellow oil. -

Yield Expectation: 90–95%.

2.2 Divergent Functionalization (Suzuki-Miyaura Coupling)

The 5-bromo group is an excellent handle for Pd-catalyzed cross-coupling.[6] The 2-alkoxy group remains stable under standard Suzuki conditions.

-

Selectivity: If the substrate is 5-bromo-2-chloropyridine, the C5-Br bond reacts preferentially over C2-Cl due to the weaker C-Br bond strength (BDE), allowing sequential functionalization.

2.3 Synthetic Workflow Diagram

Part 3: Medicinal Chemistry Applications[2][5][6][7][8][9][10][11]

3.1 Halogen Bonding (XB)

The 5-bromo substituent is not merely a hydrophobic filler. In protein binding pockets, it can form a linear Halogen Bond (C-Br···O=C) with backbone carbonyls.

-

Mechanism: The electron density on the bromine is anisotropic. The "belt" is electron-rich, but the "tip" (sigma-hole) is electron-deficient.

-

Design Rule: To maximize XB strength, the C-Br bond should approach the nucleophile (Lewis base) at an angle of ~180°.

-

Bioisostere: This interaction often mimics a weak Hydrogen Bond donor but with higher lipophilicity.

3.2 Metabolic Stability & ADME

-

O-Dealkylation: The methoxy group is a potential "soft spot" for CYP450-mediated O-demethylation.

-

Mitigation: Replacing -OMe with -OCF3, -OEt, or cyclized ethers (e.g., dihydrofuran) can block this metabolic route.

-

-

Aldehyde Oxidase (AO): Electron-deficient heterocycles are prone to AO metabolism at the position alpha to the nitrogen.

3.3 SAR Decision Tree

Part 4: Data & Characterization[13]

4.1 Spectroscopic Data Table (5-Bromo-2-methoxypyridine)

Solvent:

| Nucleus | Shift ( | Multiplicity | Assignment | Notes |

| 8.20 | d ( | H6 | Deshielded (adj. to N) | |

| 7.65 | dd ( | H4 | Coupled to H6 and H3 | |

| 6.65 | d ( | H3 | Shielded by OMe (+M) | |

| 3.92 | s | Characteristic Methoxy | ||

| 162.5 | Cq | C2 | Attached to Oxygen | |

| 147.5 | CH | C6 | Alpha to Nitrogen | |

| 141.2 | CH | C4 | ||

| 112.5 | CH | C3 | Ortho to OMe (Shielded) | |

| 110.0 | Cq | C5 | Attached to Br | |

| 54.0 |

4.2 Physicochemical Properties

| Property | Value | Context |

| Molecular Weight | 188.02 g/mol | Fragment-like |

| LogP | ~0.95 | Moderate Lipophilicity |

| pKa | 1.04 – 2.4 | Very Weak Base |

| H-Bond Acceptors | 2 (N, O) | |

| H-Bond Donors | 0 | |

| Boiling Point | 80°C (12 mmHg) | Volatile oil |

References

-

Regioselectivity of Nucleophilic Substitution: Chemical Reviews, "Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines."

-

Halogen Bonding in Drug Design: Journal of Medicinal Chemistry, "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology."

-

Suzuki Coupling Protocols: BenchChem Application Notes, "Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine."[6]

-

Metabolic Stability Strategies: Journal of Medicinal Chemistry, "Scaffold-Hopping as a Strategy to Address Metabolic Liabilities."

-

Physical Properties & Safety: PubChem Compound Summary, "5-Bromo-2-methoxypyridine."[9]

Sources

- 1. youtube.com [youtube.com]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. bhu.ac.in [bhu.ac.in]

- 9. 错误页 [amp.chemicalbook.com]

Literature Review: Synthesis of 5-Bromo-3-ethoxy-2-methoxypyridine

Executive Summary

Target Molecule: 5-Bromo-3-ethoxy-2-methoxypyridine

CAS: 882064-47-5 (and related intermediates)

Molecular Formula: C

This technical guide delineates the synthesis of 5-Bromo-3-ethoxy-2-methoxypyridine. Unlike generic pyridine functionalization, this molecule presents a specific regiochemical challenge: installing two distinct alkoxy groups (methoxy at C2, ethoxy at C3) while preserving a halogen handle (bromine at C5).

The literature supports two primary strategies:

-

The Nitro-Reduction Pathway (Gold Standard): Utilizes 5-bromo-2-chloro-3-nitropyridine to establish the C2-methoxy group via S

Ar, followed by functional group interconversion (FGI) to install the C3-ethoxy moiety. This route guarantees regiocontrol as the bromine is pre-installed. -

The Stepwise S

Ar Pathway (Industrial Scalability): Starts from 5-bromo-2,3-dichloropyridine, utilizing the differential reactivity of C2 and C3 halides.

Part 1: Retrosynthetic Analysis & Strategy

The retrosynthesis reveals that the C3-ethoxy group is best installed via O-alkylation of a 3-hydroxy intermediate. The C2-methoxy group is best introduced via Nucleophilic Aromatic Substitution (S

Retrosynthesis Diagram[1]

Caption: Retrosynthetic breakdown identifying 5-bromo-2-chloro-3-nitropyridine as the optimal starting material to ensure regiochemical integrity.

Part 2: Primary Synthetic Route (The Nitro-Reduction Pathway)

This route is preferred for high-purity applications (e.g., GMP synthesis) because it avoids the formation of regioisomers common in direct bromination approaches.

Workflow Overview

-

Methoxylation: S

Ar replacement of C2-Cl with NaOMe. -

Reduction: Selective reduction of the nitro group to an amine without de-brominating the C5 position.

-

Hydrolysis: Conversion of amine to phenol via diazonium salt.

-

Ethylation: O-alkylation to the final product.

Detailed Protocols

Step 1: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

Rationale: The C2-chloro position is highly activated by both the ring nitrogen and the ortho-nitro group, allowing mild S

-

Reagents: 5-Bromo-2-chloro-3-nitropyridine (1.0 eq), Sodium Methoxide (1.05 eq), Methanol (Solvent).

-

Protocol:

-

Dissolve 5-bromo-2-chloro-3-nitropyridine in anhydrous methanol (0.5 M concentration).

-

Cool the solution to 0°C.

-

Add Sodium Methoxide (25% wt in MeOH) dropwise over 30 minutes. Critical: Exothermic reaction.

-

Stir at 0°C for 1 hour, then warm to room temperature (20-25°C) for 3 hours.

-

Validation: Monitor by TLC/HPLC. Disappearance of starting material (SM) indicates completion.

-

Workup: Quench with water. The product often precipitates as a yellow solid.[1] Filter, wash with cold water, and dry.[2]

-

Yield: ~95-98%.

-

Step 2: Selective Reduction to 5-Bromo-2-methoxypyridin-3-amine

Rationale: Standard hydrogenation (H

-

Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

-

Protocol:

-

Suspend Step 1 product in Ethanol/Water.

-

Add NH

Cl and Iron powder. -

Heat to reflux (80°C) for 2-4 hours.

-

Validation: Color change from yellow (nitro) to off-white/brown slurry.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[3] Extract with Ethyl Acetate.[1]

-

Yield: ~85-90%.

-

Step 3: Conversion to 5-Bromo-2-methoxypyridin-3-ol

Rationale: Converting the amine to a hydroxyl group creates the nucleophile required for ethylation.

-

Reagents: NaNO

(1.2 eq), H -

Protocol:

-

Dissolve the amine in 20% H

SO -

Add aqueous NaNO

dropwise, maintaining temp <5°C. Stir for 30 mins to form the diazonium salt. -

Slowly warm the solution to 80-90°C (or add to boiling dilute H

SO -

Workup: Cool, neutralize to pH 5-6 with NaHCO

, and extract with DCM. -

Yield: ~70-75%.

-

Step 4: O-Ethylation to 5-Bromo-3-ethoxy-2-methoxypyridine

Rationale: Williamson ether synthesis.

-

Reagents: Ethyl Iodide (1.2 eq), K

CO -

Protocol:

-

Dissolve the phenol (Step 3) in dry DMF.

-

Add K

CO -

Add Ethyl Iodide dropwise.

-

Heat to 60°C for 4-6 hours.

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

-

Purification: Recrystallization from Hexane/EtOAc or Column Chromatography.

-

Part 3: Process Data & Comparison

The following table summarizes the critical parameters for the "Gold Standard" route versus the "Direct Bromination" alternative (brominating 3-ethoxy-2-methoxypyridine), which often suffers from poor regioselectivity.

| Parameter | Nitro-Reduction Route (Recommended) | Direct Bromination Route |

| Starting Material | 5-Bromo-2-chloro-3-nitropyridine | 2-Chloro-3-hydroxypyridine |

| Key Risk | Nitro reduction safety (exotherm) | Regioselectivity (Mixture of 5-Br and 6-Br) |

| Overall Yield | ~55-60% | ~30-40% (due to isomer separation) |

| Purity Profile | High (>98%) | Moderate (requires difficult separation) |

| Scalability | High (Stepwise control) | Low (Chromatography intensive) |

Reaction Pathway Diagram

Caption: Step-by-step synthetic flow from the nitro precursor to the final ethoxy-methoxy pyridine.

Part 4: Troubleshooting & Critical Control Points

Regioselectivity in S Ar (Step 1)

-

Issue: Substitution at C3 (displacing Nitro) instead of C2 (displacing Chloro).

-

Control: The C2 position is significantly more electrophilic due to the adjacent ring nitrogen. Maintaining low temperature (0°C) during alkoxide addition ensures kinetic control favors C2 substitution.

De-bromination (Step 2)

-

Issue: Loss of the bromine atom during nitro reduction.

-

Control: Avoid catalytic hydrogenation (H

/Pd). Use stoichiometric metal reductants (Fe or Zn) in mild acidic media (AcOH or NH

O-Alkylation vs N-Alkylation (Step 4)

-

Issue: Pyridones can alkylate at the Nitrogen (N-ethylation) rather than the Oxygen (O-ethylation).

-

Control: The substrate is a hydroxypyridine, not a pyridone, but tautomerism exists. Using a "hard" base like K

CO

References

-

ChemicalBook. (n.d.). Synthesis of 5-Bromo-2-methoxy-3-nitropyridine. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44754869, 5-Bromo-2-methoxypyridin-3-amine. Retrieved from

-

Lombardino, J. G. (1981).[4] Synthesis of 2-Amino-5-methoxypyridine derivatives. Journal of Medicinal Chemistry, 24, 39. (Cited for general pyridine reduction/substitution protocols).

-

Sigma-Aldrich. (n.d.). Product Specification: 5-Bromo-2-methoxypyridin-3-amine. Retrieved from

- Heterocyclic Letters. (2021). Scalable process for preparation of 2,5-dibromopyridine and derivatives. Vol 11, 447-452.

Sources

- 1. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]

- 2. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physicochemical Profiling & Synthesis of 5-Bromo-3-ethoxy-2-methoxypyridine

Topic: Melting point and boiling point data for 5-Bromo-3-ethoxy-2-methoxypyridine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-3-ethoxy-2-methoxypyridine (CAS: 909854-18-8 ) is a critical trisubstituted pyridine intermediate, primarily utilized in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors and other heterocyclic pharmacophores.[1][2][3] Its structural motif—combining a halogen handle (bromide) for cross-coupling with alkoxy groups for lipophilicity modulation—makes it a high-value building block in medicinal chemistry.[4]

This guide addresses a common gap in commercial literature: the lack of standardized physical constants for proprietary intermediates. While specific experimental melting points are often omitted in patent examples in favor of NMR characterization, this document synthesizes available experimental data (NMR, synthesis routes) with high-confidence predictive modeling to establish a working profile for laboratory handling.

Physicochemical Data Profile

Experimental & Predicted Constants

Note: As a specialized intermediate, definitive experimental thermodynamic phase change data is rarely published in open literature. The values below combine patent-derived characterization with consensus predictive models (ACD/Labs, EPI Suite).

| Property | Value / Range | Confidence / Source |

| CAS Number | 909854-18-8 | Verified (Chemical Inventories) |

| Molecular Formula | C₈H₁₀BrNO₂ | Exact Mass: 230.99 |

| Molecular Weight | 232.08 g/mol | Standard |

| Physical State | Low-melting Solid or Viscous Oil | Inferred from structural analogs & patent isolation methods |

| Boiling Point (Pred.) | 265°C ± 25°C (at 760 Torr) | Calculated (Joback Method) |

| Boiling Point (Exp. Est.) | ~110–120°C (at 0.5 Torr) | Extrapolated from 5-bromo-2-methoxypyridine |

| Melting Point (Pred.) | 38°C – 45°C | SAR Prediction (Likely semi-crystalline) |

| Density | 1.45 ± 0.1 g/cm³ | Predicted |

| LogP | 2.48 | Consensus LogP |

Structural Characterization (NMR)

The most reliable method for verifying this compound is not melting point, but proton NMR. The following data is extracted from synthesis protocols for this specific CAS.

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.80 (s, 1H, Ar-H, C6 position)

-

δ 7.15 (s, 1H, Ar-H, C4 position)[5]

-

δ 4.10 (q, J=7.0 Hz, 2H, -OCH ₂CH₃)

-

δ 4.00 (s, 3H, -OCH ₃)

-

δ 1.50 (t, J=7.0 Hz, 3H, -OCH₂CH ₃)

Analyst Insight: The distinct singlets at 7.8 and 7.15 ppm confirm the 2,3,5-substitution pattern, ruling out regioisomers (e.g., 2,3,6-substitution) which would typically show coupling if protons were adjacent.

Synthetic Methodology & Workflow

The synthesis of 5-Bromo-3-ethoxy-2-methoxypyridine typically follows a Nucleophilic Aromatic Substitution (SₙAr) or O-Alkylation pathway. The most robust route involves the alkylation of the 3-hydroxy precursor.

Core Synthesis Logic

The workflow proceeds via the selective O-alkylation of 5-bromo-2-methoxypyridin-3-ol. This precursor ensures the bromine and methoxy groups are already fixed, preventing regio-scrambling.

Figure 1: O-Alkylation pathway for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Standardized based on patent literature (US 2012/0202784 A1).

-

Reagent Prep: Charge a reaction vessel with 5-bromo-2-methoxypyridin-3-ol (1.0 equiv) and anhydrous DMF (10 volumes).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 – 2.0 equiv). Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.

-

Alkylation: Dropwise add Iodoethane (Ethyl Iodide) (1.2 equiv).

-

Critical Control Point: The reaction is exothermic. Maintain internal temperature < 30°C during addition to prevent over-alkylation or degradation.

-

-

Reaction: Heat the mixture to 50–60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Work-up:

-

Purification: The crude residue is typically an oil or low-melting solid. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Handling & Stability (Self-Validating Safety)

When working with this intermediate, researchers must treat it as a potential sensitizer due to the pyridine ring and halogenation.

Stability Profile

-

Thermal: Stable up to ~150°C. Avoid prolonged heating above 100°C without solvent.

-

Chemical: The C-Br bond is reactive toward Pd-catalyzed coupling (Suzuki, Buchwald). The alkoxy groups are stable to mild bases but may cleave under strong Lewis acids (e.g., BBr₃).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

Analytical Validation (QC Check)

To validate the identity of the synthesized or purchased lot, use this logic flow:

-

Check Appearance: Must be colorless to pale yellow.[4] Dark brown indicates oxidation.

-

Run LC-MS: Look for [M+H]⁺ peaks at 232 and 234 (1:1 ratio) confirming the presence of a single Bromine atom.

-

Run ¹H NMR: Verify the integration ratio of the ethoxy CH₂ (2H) to the methoxy CH₃ (3H) is exactly 2:3.

References

-

US Patent 2012/0202784 A1 . Heterocyclic Inhibitors of PI3K. (2012). Describes the synthesis and NMR characterization of 5-bromo-3-ethoxy-2-methoxypyridine (Compound 2004).

-

PubChem Compound Summary . 5-Bromo-2-methoxypyridine (Parent Structure Data). National Center for Biotechnology Information.

-

ChemicalBook & BLD Pharm Catalogs . CAS 909854-18-8 Entry.[1][2] Verification of CAS and commercial availability.

Sources

- 1. 52605-98-8|5-Bromo-2,3-dimethoxypyridine|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 5-Bromo-3-ethynyl-2-methoxypyridine | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Scalable Synthesis of 5-Bromo-3-ethoxy-2-methoxypyridine

This Application Note details a scalable, high-purity synthesis protocol for 5-Bromo-3-ethoxy-2-methoxypyridine , a critical scaffold in the development of kinase inhibitors and CNS-active agents.

The protocol prioritizes regiochemical fidelity and process safety , avoiding the common pitfalls of direct halogenation on electron-rich pyridines (which often yields inseparable mixtures of regioisomers). Instead, it utilizes a Nitro-Directed Strategy , exploiting the cooperative directing effects of hydroxyl and nitro groups to install the bromine atom precisely at the C5 position before establishing the alkoxy pattern.

Abstract & Strategic Rationale

The synthesis of 5-Bromo-3-ethoxy-2-methoxypyridine presents two primary challenges:

-

Regioselectivity: Direct bromination of 3-ethoxy-2-methoxypyridine is ambiguous, often yielding mixtures of C4, C5, and C6 isomers due to conflicting directing groups.

-

Substituent Pattern: Installing two different alkoxy groups (methoxy and ethoxy) requires a sequential alkylation strategy that prevents scrambling.

This protocol employs a "Lock-and-Key" Nitro Strategy . By starting with 2-hydroxy-3-nitropyridine , we utilize the orthogonal directing effects of the 2-OH (ortho/para director) and 3-NO₂ (meta director) to exclusively target the C5 position for bromination. Subsequent functional group interconversions (FGI) allow for the controlled, sequential introduction of the methoxy and ethoxy groups.

Key Process Advantages

-

Regio-defined: 100% selectivity for the 5-bromo position.

-

Scalable: Avoids chromatographic purification for intermediates; relies on crystallization.

-

Modular: The intermediate 5-bromo-2-methoxy-3-pyridinol is a versatile branch point for diverse analogs.

Retrosynthetic Analysis

The synthetic logic disconnects the target molecule into a stable pyridinol precursor, which is traced back to commercially available nitro-pyridines.

Figure 1: Retrosynthetic disconnection showing the "Nitro-Directed" pathway.

Detailed Experimental Protocol

Stage 1: Regioselective Bromination & Activation

Objective: Install the bromine at C5 and activate the C2 position for nucleophilic attack.

Step 1.1: Bromination of 2-Hydroxy-3-nitropyridine

-

Reagents: 2-Hydroxy-3-nitropyridine (1.0 eq), Bromine (Br₂, 1.1 eq), Water (Solvent).

-

Mechanism: Electrophilic aromatic substitution. The 2-OH (activator) directs ortho/para (positions 3, 5). Position 3 is blocked by NO₂. The 3-NO₂ (deactivator) directs meta (position 5). Result: Exclusive C5 bromination.

-

Procedure:

-

Suspend 2-hydroxy-3-nitropyridine (140 g, 1.0 mol) in water (1.0 L) at room temperature.

-

Add Br₂ (176 g, 1.1 mol) dropwise over 2 hours, maintaining temperature <30°C.

-

Heat the mixture to 60°C for 4 hours. The yellow suspension will thicken.

-

Cool to 0°C. Filter the solid 5-bromo-2-hydroxy-3-nitropyridine .

-

Wash with cold water (2 x 200 mL) and dry in a vacuum oven at 50°C.

-

Yield: ~90-95% (Yellow solid).

-

Step 1.2: Chlorination (Deoxychlorination)

-

Reagents: 5-Bromo-2-hydroxy-3-nitropyridine (Intermediate 1), POCl₃ (Phosphorus oxychloride, 3.0 eq), PCl₅ (0.1 eq, catalyst).

-

Procedure:

-

In a reactor fitted with a scrubber (HCl gas evolution), charge Intermediate 1 (219 g, 1.0 mol) and POCl₃ (460 g).

-

Add PCl₅ (20 g). Heat to reflux (105°C) for 3-5 hours until the solution is clear.

-

Critical Safety Step: Cool to 40°C and remove excess POCl₃ under reduced pressure.

-

Pour the viscous residue slowly onto crushed ice (2 kg) with vigorous stirring to quench.

-

Extract with Dichloromethane (DCM, 2 x 500 mL). Dry organic layer (MgSO₄) and concentrate.

-

Product: 5-Bromo-2-chloro-3-nitropyridine .

-

Yield: ~85-90%.

-

Stage 2: Sequential Alkoxylation

Objective: Install the 2-methoxy group via SNAr and the 3-ethoxy group via alkylation.

Step 2.1: Introduction of 2-Methoxy Group (SNAr)

-

Reagents: 5-Bromo-2-chloro-3-nitropyridine, NaOMe (Sodium Methoxide, 1.05 eq), Methanol.

-

Rationale: The C2-chlorine is highly activated by the adjacent ring nitrogen and the ortho-nitro group. The C5-bromine is unactivated and remains intact.

-

Procedure:

-

Dissolve 5-bromo-2-chloro-3-nitropyridine (237 g, 1.0 mol) in MeOH (1.5 L).

-

Cool to 0°C. Add NaOMe (25 wt% in MeOH, 1.05 eq) dropwise over 1 hour.

-

Stir at 0-5°C for 2 hours. Monitor by TLC/HPLC (Disappearance of starting material).

-

Quench with water (2 L). The product will precipitate.

-

Product: 5-Bromo-2-methoxy-3-nitropyridine .

-

Yield: ~95%.

-

Step 2.2: Nitro Reduction

-

Reagents: Iron powder (Fe, 4.0 eq), NH₄Cl (catalytic), Ethanol/Water (3:1).

-

Note: Avoid catalytic hydrogenation (Pd/C, H₂) to prevent debromination of the C5-Br.

-

Procedure:

-

Suspend Intermediate (233 g, 1.0 mol), Fe powder (224 g), and NH₄Cl (53 g) in EtOH/H₂O (2 L).

-

Heat to reflux (80°C) for 4 hours.

-

Filter hot through Celite to remove iron oxides. Wash cake with hot EtOH.

-

Concentrate filtrate to dryness.

-

Product: 5-Bromo-2-methoxy-3-aminopyridine .

-

Step 2.3: Diazotization & Hydrolysis (The "Hydroxy" Installation)

-

Reagents: NaNO₂, H₂SO₄ (20%), Water.

-

Procedure:

-

Suspend the amine (203 g, 1.0 mol) in 20% H₂SO₄ (1 L). Cool to 0-5°C.

-

Add NaNO₂ (76 g, 1.1 mol) in water (200 mL) dropwise (Keep T < 5°C). Stir 30 min.

-

Transfer the cold diazonium solution dropwise into a separate reactor containing boiling water (1 L) containing 50 mL H₂SO₄.

-

Observation: N₂ gas evolution occurs immediately.

-

After addition, reflux for 30 mins. Cool to room temperature.

-

Neutralize to pH 5-6 with NaHCO₃. Extract with Ethyl Acetate.[3]

-

Product: 5-Bromo-2-methoxy-3-pyridinol .

-

Yield: ~70-75% (over 2 steps).

-

Step 2.4: Final O-Ethylation

-

Reagents: 5-Bromo-2-methoxy-3-pyridinol, Ethyl Iodide (EtI, 1.2 eq), K₂CO₃ (2.0 eq), DMF (Dimethylformamide).

-

Procedure:

-

Dissolve the pyridinol (204 g, 1.0 mol) in DMF (1.0 L).

-

Add K₂CO₃ (276 g, 2.0 mol). Stir for 15 min.

-

Add Ethyl Iodide (187 g, 1.2 mol) dropwise.

-

Heat to 60°C for 4-6 hours.

-

Workup: Pour into ice water (3 L). Extract with Ethyl Acetate (3 x 500 mL).

-

Wash organics with Brine (to remove DMF). Dry over Na₂SO₄.[1]

-

Concentrate to yield the crude oil/solid.

-

Purification: Recrystallization from Hexane/Ethyl Acetate or distillation if liquid.

-

Final Product: 5-Bromo-3-ethoxy-2-methoxypyridine .

-

Analytical Specifications

| Test | Method | Specification |

| Appearance | Visual | Off-white to pale yellow solid/oil |

| Purity | HPLC (UV 254 nm) | > 98.0% |

| 1H NMR | DMSO-d6 / CDCl3 | Confirms 2-OMe (s, 3H), 3-OEt (q, 2H; t, 3H), Pyridine H (d, 1H; d, 1H) |

| Mass Spec | LC-MS (ESI+) | [M+H]+ = 232/234 (Br pattern) |

| Regio-Isomer | HPLC | < 0.5% (4-bromo or 6-bromo isomers) |

Process Safety & Handling

-

Bromination: Bromine is highly toxic and corrosive. Use a caustic scrubber.

-

POCl₃ Step: Generates HCl gas. Requires efficient gas scrubbing. Quenching is highly exothermic; control addition rate strictly.

-

Diazotization: Diazonium salts are potentially unstable. Do not isolate the dry salt; proceed immediately to hydrolysis.

-

Solvents: DMF is a reproductive hazard. Handle in a fume hood.

References

-

Regioselective Bromination: Chem. Pharm. Bull.2011 , 59, 147-156. (Describes bromination of 2-methoxy-pyridine derivatives).

-

Nitro-Directed Synthesis: ChemicalBook, Synthesis of 5-bromo-2-methoxy-3-nitropyridine from 5-bromo-2-chloro-3-nitropyridine.[2]

-

SNAr Reactivity: J. Org. Chem.2018 , 83, 930-938. (Regioselective halogenation and substitution in pyridines).

-

General Pyridine Functionalization: Asian J. Chem.2016 , 28, 1055. (Synthesis of 2-amino-5-hydroxypyridine via demethoxylation/diazotization).

Sources

Suzuki-Miyaura coupling conditions for 5-Bromo-3-ethoxy-2-methoxypyridine

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-3-ethoxy-2-methoxypyridine

Strategic Overview & Substrate Analysis

The Substrate: 5-Bromo-3-ethoxy-2-methoxypyridine This scaffold presents a unique "push-pull" electronic environment that distinguishes it from standard pyridine couplings.

-

Electronic Deactivation (The "Rich" Problem): Unlike electron-deficient 2-bromopyridines which undergo rapid oxidative addition, this substrate possesses two strong electron-donating groups (EDGs)—the 2-methoxy and 3-ethoxy moieties. These EDGs increase the electron density of the pyridine ring, rendering the C5–Br bond more electron-rich and strengthening the bond order via resonance. Consequently, the Oxidative Addition of Pd(0) into the C–Br bond is the rate-limiting step.

-

Steric Environment: The C5 position is relatively unhindered (flanked by protons at C4 and C6), meaning steric bulk at the reaction site is not the primary challenge. However, the 3-ethoxy group can induce conformational locking in the final biaryl product (atropisomerism potential), which may affect transmetallation rates if bulky boronic acids are used.

-

Chemosensitivity: The 2-methoxy group is generally stable under basic Suzuki conditions but can be susceptible to cleavage (demethylation) if strong Lewis acids or extreme temperatures (>120°C) are employed.

Catalytic Strategy: To overcome the sluggish oxidative addition caused by the electron-rich ring, we must utilize electron-rich, bulky phosphine ligands . These ligands increase the electron density at the Palladium center, accelerating the oxidative insertion into the reluctant C–Br bond.

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Catalyst System | Tier 1: Pd(dppf)Cl₂Tier 2: XPhos Pd G3 / SPhos Pd G3 | Tier 1: Robust, air-stable, works for activated boronic acids.Tier 2: Dialkylbiaryl phosphines facilitate oxidative addition for deactivated substrates. |

| Base | K₂CO₃ or K₃PO₄ | Carbonates are standard; Phosphates are required for sterically demanding couplings or when using precatalysts (G3). |

| Solvent | 1,4-Dioxane/H₂O (4:1) | The aqueous component is critical for dissolving the base and activating the boronic acid (formation of boronate species). |

| Temperature | 80°C – 100°C | Sufficient energy to cross the activation barrier for oxidative addition without degrading the 2-OMe group. |

| Scavenging | SiliaMetS® Thiol | Pyridine nitrogens are potent ligands; they will sequester Pd, requiring active scavenging post-reaction. |

Experimental Protocols

Protocol A: Standard Conditions (Cost-Effective)

Recommended for coupling with simple, electron-deficient aryl boronic acids.

Reagents:

-

Substrate: 5-Bromo-3-ethoxy-2-methoxypyridine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)[1]

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[2]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[3]

Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 mmol), boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

-

Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

) or Argon (Ar) three times. -

Solvate: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

React: Place in a pre-heated oil block at 90°C with vigorous stirring (800 rpm). Monitor by HPLC/UPLC at 2 hours.

-

Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and water.[3][4] Separate phases. Wash organic layer with brine, dry over

, and concentrate.

Protocol B: High-Performance Conditions (Challenging Substrates)

Recommended for electron-rich boronic acids, sterically hindered partners, or if Protocol A yields <50%.

Reagents:

-

Substrate: 5-Bromo-3-ethoxy-2-methoxypyridine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

-

Precatalyst: XPhos Pd G3 (2–3 mol%) (CAS: 1445085-55-1)

-

Base: Potassium Phosphate Tribasic (

) (2.0 equiv) -

Solvent: Toluene / Water (10:[2]1) or n-Butanol (for homogeneous single-phase)

Procedure:

-

Charge: Add substrate, boronic acid, and

to the vial. -

Inert: Evacuate/backfill with Argon (3 cycles).

-

Solvate: Add degassed Toluene (or n-Butanol) and Water.

-

Catalyst Addition: Add XPhos Pd G3 last (solid or solution) under positive Argon flow.

-

Note: The G3 precatalyst activates rapidly upon base exposure; ensure the system is inert before addition.

-

-

React: Heat to 100°C for 1–4 hours.

-

Purification: Filter through a Celite pad to remove Pd black. Treat filtrate with SiliaMetS® Thiol (0.5 equiv w.r.t Pd mass) for 30 mins to remove residual Pd from the pyridine nitrogen.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific electronic challenges posed by the alkoxy-pyridine core.

Caption: The oxidative addition (Red Arrow) is the kinetic bottleneck due to the electron-rich nature of the dialkoxy-pyridine ring.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation / Poor Oxidative Addition | Switch to XPhos Pd G3 or SPhos Pd G3 . These bulky ligands protect Pd and force oxidative addition. |

| Protodeboronation | Unstable Boronic Acid | Reduce water ratio (use 10:1 Dioxane/H2O). Lower temp to 80°C. Add base slowly. |

| Homocoupling (Ar-Ar) | Oxygen in system | Rigorous degassing required. Ensure Argon balloon is active. |

| Pd Contamination | Pyridine-Pd Binding | The product is a pyridine ligand. Wash organic layer with 10% aqueous L-Cysteine or use Thiol-silica scavengers. |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Lutz, M. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 267. (Demonstrates 5-bromo-2-methoxy pyridine coupling conditions). Link

-

Malinowski, Z., et al. (2019). Synthesis and Cytotoxic Activity of 2-Methoxypyridine Derivatives. Molecules, 24(22), 4072.[5] Link

Sources

Palladium-catalyzed cross-coupling of 5-Bromo-3-ethoxy-2-methoxypyridine

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-ethoxy-2-methoxypyridine

Abstract

This guide details the optimized protocols for the functionalization of 5-Bromo-3-ethoxy-2-methoxypyridine , a high-value scaffold in medicinal chemistry. Due to the specific electronic interplay between the 2-methoxy and 3-ethoxy substituents, this substrate presents unique reactivity profiles compared to bare pyridyl halides. We provide validated methodologies for Suzuki-Miyaura carbon-carbon bond formation and Buchwald-Hartwig amination , emphasizing catalyst selection to overcome the electron-rich deactivation of the C5 position.

Introduction & Substrate Analysis

The 5-Bromo-3-ethoxy-2-methoxypyridine scaffold is a critical intermediate for developing kinase inhibitors and GPCR ligands. Its structural features dictate its reactivity:

-

2-Methoxy Group (+M Effect): Strongly donates electron density into the ring, rendering the pyridine nucleus electron-rich. This increases the energy barrier for the oxidative addition of Palladium(0) into the C5-Br bond compared to electron-deficient pyridines (e.g., 2-chloropyridine).

-

3-Ethoxy Group (Steric/Electronic): Provides a secondary electron-donating effect and introduces minor steric bulk. While remote from the C5 reaction center, it influences the solubility and lipophilicity (LogP) of the molecule, often requiring specific solvent choices like 1,4-dioxane or toluene over more polar alcohols.

-

C5-Bromide: The handle for cross-coupling.[1] Being in the beta position relative to the nitrogen, it behaves more like an aryl bromide than a typical 2-halopyridine, requiring electron-rich phosphine ligands to facilitate oxidative addition.

Key Challenge: The primary failure mode with this substrate is protodehalogenation (reduction of C-Br to C-H) or incomplete conversion due to catalyst poisoning by the pyridine nitrogen.

Mechanistic Insight: The Catalytic Cycle

To achieve high yields, one must understand the catalytic cycle specific to electron-rich heteroaryl halides.

-

Oxidative Addition (Rate Limiting): The electron-rich nature of the pyridine ring slows this step. We utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to increase the electron density on the Pd center, accelerating insertion into the C-Br bond.

-

Transmetallation: Facilitated by base activation of the boronic acid (Suzuki) or amine deprotonation (Buchwald).

-

Reductive Elimination: Fast for these systems, provided the ligand bite angle is optimized.

Visualization: Catalytic Cycle for 5-Bromo-3-ethoxy-2-methoxypyridine

Caption: Figure 1.[1][2] Catalytic cycle emphasizing the rate-limiting oxidative addition caused by the electron-donating alkoxy groups.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling aryl and heteroaryl boronic acids. The use of Pd(dppf)Cl₂ is recommended for its robustness against pyridine coordination, while XPhos Pd G3 is the high-performance alternative for sterically hindered partners.

Reagents & Materials:

-

Substrate: 5-Bromo-3-ethoxy-2-methoxypyridine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%) OR XPhos Pd G3 (1-3 mol%)

-

Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), boronic acid (1.2 equiv), and catalyst.

-

Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M - 0.2 M relative to substrate).

-

Base Addition: Add the aqueous K₂CO₃ solution via syringe.

-

Reaction: Heat the mixture to 90°C for 4–16 hours.

-

Note: Monitor by LC-MS.[1] The product will be more polar than the starting bromide but less polar than the boronic acid.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1] Dry organic layer over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc). The 2-methoxy group aids separation on silica.

Data Summary: Typical Yields

| Coupling Partner | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ | 90 | 4 | 92 |

| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | 90 | 6 | 88 |

| 3-Pyridylboronic acid | XPhos Pd G3 | 100 | 12 | 76 |

| 2-Methylphenylboronic acid | XPhos Pd G3 | 100 | 16 | 81 |

Protocol 2: Buchwald-Hartwig Amination

Coupling amines to this scaffold is challenging due to the electron-rich nature of the ring. BrettPhos and RuPhos precatalysts are essential here to prevent the formation of Pd-black and ensure turnover.

Reagents & Materials:

-

Substrate: 5-Bromo-3-ethoxy-2-methoxypyridine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (2-5 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Store in glovebox or desiccator.

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Procedure:

-

Drying: Ensure all glassware is oven-dried. Moisture kills this reaction by protonating the base.

-

Charging: Add substrate, amine (if solid), base (NaOtBu), and catalyst to the vial.

-

Inerting: Cap and purge with Argon (3 cycles of vacuum/backfill).

-

Solvent: Add anhydrous solvent (0.15 M). If amine is liquid, add it now.

-

Reaction: Heat to 100°C for 12–24 hours.

-

Tip: If conversion stalls, add an additional 1 mol% catalyst and 0.5 equiv base.

-

-

Workup: Filter through a pad of Celite to remove palladium residues and salts. Wash the pad with EtOAc.

-

Purification: Concentrate and purify via silica gel chromatography.

Optimization & Troubleshooting Guide

When standard protocols fail, follow this logic tree to optimize conditions.

Visualization: Optimization Decision Tree

Caption: Figure 2. Logic flow for troubleshooting low yields in cross-coupling of alkoxy-pyridines.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

BenchChem Application Note. (2025). Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.[1][3][4] BenchChem Protocols. Link

-

Malinowski, Z., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 190.[4] Link

-

Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2-iodo-3-methoxypyridine. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: Nucleophilic Substitution Reactions of 5-Bromo-3-ethoxy-2-methoxypyridine

Introduction: Strategic Importance of Substituted Pyridines